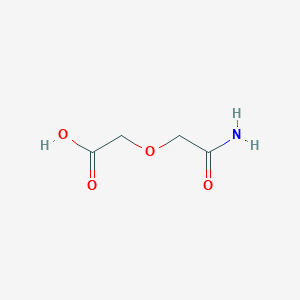
Ethyl 3-Amino-2-methylbenzoate
Overview
Description
Ethyl 3-Amino-2-methylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an amino group is substituted at the meta position relative to the ester group. This compound is used in various chemical syntheses and has applications in pharmaceutical research.
Biochemical Analysis
Biochemical Properties
Ethyl 3-Amino-2-methylbenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for enzymes such as cytochrome P450, which are responsible for the oxidation of aromatic compounds. This interaction leads to the formation of hydroxylated metabolites, which can further participate in various biochemical pathways .
Additionally, this compound can interact with proteins involved in cell signaling pathways. It has been observed to bind to certain receptor proteins, modulating their activity and influencing downstream signaling events. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to have diverse effects on various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can activate certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism .
In cancer cells, this compound has been found to inhibit cell proliferation by inducing apoptosis. This effect is mediated through the activation of specific signaling pathways that regulate cell death. Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of energy and other metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptor proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function .
For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of specific metabolites and alterations in biochemical pathways. Additionally, the compound can activate receptor proteins by binding to their ligand-binding domains, triggering downstream signaling events that influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and cellular metabolism, which can have significant implications for its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function. Higher doses can lead to toxic or adverse effects, including cell death and tissue damage .
In animal models, the compound has been found to have a dose-dependent effect on various physiological processes. For instance, low doses can improve metabolic function and reduce inflammation, while high doses can cause oxidative stress and damage to cellular structures .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further participate in various biochemical pathways, influencing metabolic flux and metabolite levels .
Additionally, this compound can interact with cofactors such as NADH and FADH2, which are essential for the activity of certain metabolic enzymes. These interactions can modulate the activity of these enzymes and influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and amino acid transporters .
Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. These binding interactions can influence the localization and accumulation of the compound within the cell, affecting its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to organelles such as the mitochondria, endoplasmic reticulum, and nucleus, depending on the presence of targeting signals and post-translational modifications .
In the mitochondria, this compound can influence energy production and metabolic processes by interacting with mitochondrial enzymes and proteins. In the endoplasmic reticulum, the compound can affect protein folding and secretion, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Amino-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-Amino-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 3-Nitro-2-methylbenzoic acid ethyl ester.
Reduction: 3-Amino-2-methylbenzyl alcohol.
Substitution: 3-Amino-2-methyl-4-bromobenzoic acid ethyl ester.
Scientific Research Applications
Ethyl 3-Amino-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-2-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 3-Amino-2-methylbenzoic acid, which may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Methyl 3-Amino-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-Amino-2-methylbenzoate: The amino group is positioned at the para position relative to the ester group.
Ethyl 3-Amino-4-methylbenzoate: The methyl group is positioned at the para position relative to the amino group.
Uniqueness: this compound is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 3-amino-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDRJEHTKWQFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401843 | |
| Record name | Ethyl 3-Amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57414-85-4 | |
| Record name | Ethyl 3-Amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Amino-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)







![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)




